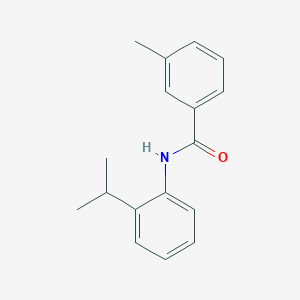

![molecular formula C25H29BrN2O B11703503 5-(4-Bromophenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11703503.png)

5-(4-Bromophenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(4-ブロモフェニル)-3-[4-(4-ペンチルシクロヘキシル)フェニル]-1,2,4-オキサジアゾールは、オキサジアゾール類に属する複雑な有機化合物です。オキサジアゾールは、5員環の中に酸素原子と窒素原子を2つ含む複素環式化合物です。この特定の化合物は、ブロモフェニル基とペンチルシクロヘキシルフェニル基を含むユニークな構造的特徴が注目されており、様々な科学研究分野において関心を集めています。

製法

5-(4-ブロモフェニル)-3-[4-(4-ペンチルシクロヘキシル)フェニル]-1,2,4-オキサジアゾールの合成は、通常、必要な前駆体の調製から始まる複数の工程を伴います。一般的な合成経路の1つは、次の工程を含みます。

ブロモフェニル中間体の生成: ブロモフェニル基は、臭素または臭素化剤を用いた臭素化反応によって導入できます。

シクロヘキシルフェニル中間体: シクロヘキシルフェニル基は別途合成され、多くの場合、フリーデル・クラフツアルキル化が用いられます。

オキサジアゾール環の形成: 最後の工程は、オキサジアゾール環を形成する環化反応です。これは、適切な試薬を用いて、制御された条件下で、ブロモフェニルとシクロヘキシルフェニル中間体を反応させることで実現できます。

工業的な生産方法では、これらの工程を最適化して収率と純度を高めることがあり、多くの場合、触媒や特定の反応条件を用いて効率を高めます。

化学反応解析

5-(4-ブロモフェニル)-3-[4-(4-ペンチルシクロヘキシル)フェニル]-1,2,4-オキサジアゾールは、次のような様々な化学反応を起こします。

置換反応: ブロモフェニル基の臭素原子は、求核置換反応によって他の官能基に置換できます。

酸化と還元: この化合物は、酸化反応と還元反応を起こし、分子内の特定の原子の酸化状態を変化させることができます。

環化反応: オキサジアゾール環は、さらに環化反応を起こし、より複雑な構造を形成することができます。

これらの反応で一般的に用いられる試薬には、ハロゲン化剤、水素化ホウ素ナトリウムなどの還元剤、過マンガン酸カリウムなどの酸化剤があります。生成される主な生成物は、用いられる特定の反応条件と試薬によって異なります。

準備方法

The synthesis of 5-(4-Bromophenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the necessary precursors. One common synthetic route includes the following steps:

Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent.

Cyclohexylphenyl Intermediate: The cyclohexylphenyl group is synthesized separately, often involving Friedel-Crafts alkylation.

Oxadiazole Ring Formation: The final step involves the cyclization reaction to form the oxadiazole ring. This can be achieved through the reaction of the bromophenyl and cyclohexylphenyl intermediates with appropriate reagents under controlled conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

化学反応の分析

5-(4-Bromophenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.

Cyclization Reactions: The oxadiazole ring can participate in further cyclization reactions, forming more complex structures.

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

5-(4-ブロモフェニル)-3-[4-(4-ペンチルシクロヘキシル)フェニル]-1,2,4-オキサジアゾールは、科学研究において幅広い用途があります。

化学: より複雑な有機分子や材料の合成における構成要素として使用されます。

生物学: この化合物のユニークな構造は、生物学的相互作用とメカニズムを研究するための候補となっています。

医学: 薬剤デザインにおけるファーマコフォアとしての使用など、その潜在的な治療的特性を調査するための研究が進められています。

工業: 安定性とユニークな特性により、ポリマーや液晶など、先進材料の開発に使用されています。

作用機序

5-(4-ブロモフェニル)-3-[4-(4-ペンチルシクロヘキシル)フェニル]-1,2,4-オキサジアゾールの作用機序は、特定の分子標的と経路との相互作用によって起こります。この化合物は、受容体や酵素に結合し、その活性を変化させ、様々な生物学的効果をもたらす可能性があります。正確な分子標的と経路は、特定の用途と使用状況によって異なります。

類似化合物の比較

5-(4-ブロモフェニル)-3-[4-(4-ペンチルシクロヘキシル)フェニル]-1,2,4-オキサジアゾールに似た化合物には、異なる置換基を持つ他のオキサジアゾールが含まれます。これらの化合物は、オキサジアゾール環を共有していますが、官能基が異なるため、化学的および物理的特性が異なります。

類似化合物との比較

Similar compounds to 5-(4-Bromophenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole include other oxadiazoles with different substituents These compounds share the oxadiazole ring but differ in their functional groups, leading to variations in their chemical and physical properties

特性

分子式 |

C25H29BrN2O |

|---|---|

分子量 |

453.4 g/mol |

IUPAC名 |

5-(4-bromophenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole |

InChI |

InChI=1S/C25H29BrN2O/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)24-27-25(29-28-24)22-14-16-23(26)17-15-22/h10-19H,2-9H2,1H3 |

InChIキー |

VMLRQBNZFFNOON-UHFFFAOYSA-N |

正規SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

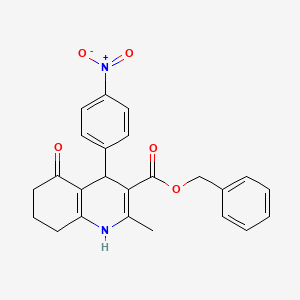

![(2E)-N-(4-chlorophenyl)-2-[(4-methylphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11703433.png)

![(5Z)-5-(4-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11703434.png)

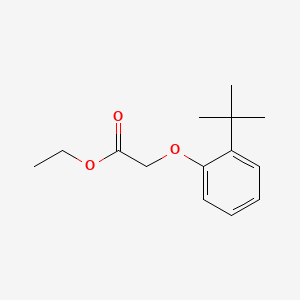

![3-[N-(4-chlorophenyl)carbamoyl]-2,3-diphenylcarbonyloxypropanoic acid](/img/structure/B11703441.png)

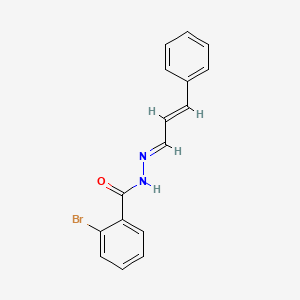

![3-[(3-Aminophenyl)carbamoyl]propanoic acid](/img/structure/B11703446.png)

![4-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11703452.png)

![3-methyl-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11703454.png)

![3-chloro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11703460.png)

![(5Z)-2-[(2-chlorophenyl)amino]-5-(3,5-dichloro-2-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B11703468.png)

![Methyl 2-[({[2,2,2-trichloro-1-(hexanoylamino)ethyl]amino}carbothioyl)amino]benzoate](/img/structure/B11703482.png)

![N-(4-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}phenyl)benzamide](/img/structure/B11703491.png)